molecular formula C25H34N4O2 B2501293 N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 921896-50-6

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2501293
M. Wt: 422.573
InChI Key: YAYXTEWRILTXHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to the compound of interest. These compounds were synthesized with various substitutions at the carbon adjacent to the amide nitrogen and were evaluated as opioid kappa agonists. The synthesis involved exploring variations in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids .

Molecular Structure Analysis

While the exact molecular structure of the compound is not analyzed in the papers, the structure of related compounds, such as those containing pyrrolidinyl and acetamide groups, were confirmed using techniques like IR and H NMR spectroscopy. These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound "N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide." However, the synthesis of related compounds suggests that reactions such as amination, cyclization, and the use of catalysts are involved in the formation of acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the synthesis and evaluation of related compounds suggest that these properties can be inferred based on the functional groups present in the molecule, such as the acetamide group, which is known to influence the compound's solubility, boiling point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

The compound's derivatives have been explored in the field of chemical synthesis, where novel derivatives are designed and synthesized. These derivatives undergo thorough structural characterization using techniques such as NMR, IR, and MS, ensuring their structural integrity and potential for further applications (Yang Jing, 2010).

Cognitive Effects

Research has delved into the effects of similar compounds on cognitive abilities. For instance, derivatives have been synthesized and studied for their potential to influence memory ability in mice, indicating the compound's relevance in neuroscience and pharmacology (Li Ming-zhu, 2008).

Antimicrobial and Anticholinesterase Activities

Derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. It's notable that while expectations for acetylcholinesterase inhibitory activities were high, the actual results were weak. However, some derivatives showed significant antifungal activity against specific pathogens like Candida parapsilosis (L. Yurttaş et al., 2015).

Antioxidant Activity

In coordination chemistry, pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activities. These studies not only involve chemical synthesis but also delve into the effect of hydrogen bonding in the self-assembly process of these compounds. Their significant antioxidant activities have been validated through various assays, indicating their potential in oxidative stress-related therapeutic applications (K. Chkirate et al., 2019).

Synthesis and Evaluation of Imaging Probes

Research has extended into radiopharmacy, where derivatives of the compound have been synthesized and labeled for imaging purposes. For example, studies have explored the synthesis of labeled compounds for potential use as imaging probes for certain receptors, although some results indicated limitations in their practical application due to lack of retention or specific binding (J. Prabhakaran et al., 2006).

Muscarinic Agonist Activity

Further investigations have revealed the potential of similar compounds as muscarinic agonists. These compounds have been found to mimic the effects of acetylcholine by directly binding to cholinoreceptors, indicating their potential in neurological research and possible therapeutic applications (V. Pukhalskaya et al., 2010).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.


properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-19-6-4-5-7-24(19)31-18-25(30)26-17-23(29-14-12-27(2)13-15-29)20-8-9-22-21(16-20)10-11-28(22)3/h4-9,16,23H,10-15,17-18H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYXTEWRILTXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

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